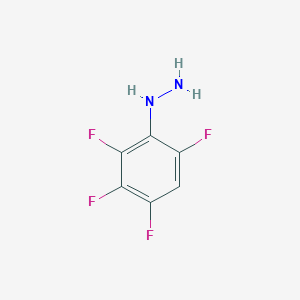
Ethyl 3-hydroxy-4-methoxy-2-nitrobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-hydroxy-4-methoxy-2-nitrobutanoate is an organic compound that belongs to the ester family. Esters are widely known for their pleasant aromas and are commonly found in nature as well as in various industrial applications . This particular compound is characterized by its unique structure, which includes a methoxy group, a hydroxy group, and a nitro group attached to a butyric acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-4-methoxy-2-nitrobutanoate typically involves the esterification of 4-Methoxy-3-hydroxy-2-nitrobutyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-hydroxy-4-methoxy-2-nitrobutanoate can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles like sodium methoxide
Major Products Formed
Oxidation: 4-Methoxy-3-oxo-2-nitrobutyric acid ethyl ester
Reduction: 4-Methoxy-3-hydroxy-2-aminobutyric acid ethyl ester
Substitution: Various substituted esters depending on the nucleophile used
Aplicaciones Científicas De Investigación
Ethyl 3-hydroxy-4-methoxy-2-nitrobutanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 3-hydroxy-4-methoxy-2-nitrobutanoate involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity . The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-3-hydroxybutyric acid ethyl ester
- 3-Hydroxy-2-nitrobutyric acid ethyl ester
- 4-Methoxy-2-nitrobutyric acid ethyl ester
Uniqueness
Ethyl 3-hydroxy-4-methoxy-2-nitrobutanoate is unique due to the presence of both a methoxy group and a nitro group on the butyric acid backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H13NO6 |
|---|---|
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
ethyl 3-hydroxy-4-methoxy-2-nitrobutanoate |
InChI |
InChI=1S/C7H13NO6/c1-3-14-7(10)6(8(11)12)5(9)4-13-2/h5-6,9H,3-4H2,1-2H3 |
Clave InChI |
JYFXBZLFXXEYDJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(COC)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[(2-Nitrophenyl)sulfonyl]piperazin-2-yl}azetidin-3-ol](/img/structure/B8497991.png)




![[1-(2-Methoxy-2-oxoethyl)cycloheptyl]acetate](/img/structure/B8498010.png)
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(2,4-difluorophenyl)methyl]-3-[(2-methoxyethoxy)methyl]-,methyl ester](/img/structure/B8498012.png)


![2-(4-isopropylsulfonylphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8498039.png)
![1h-Indole-1-carboxylic acid,5-[(dimethylamino)methyl]-,1,1-dimethylethyl ester](/img/structure/B8498044.png)


![7-Bromo-3-methyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B8498066.png)
